Bienvenue dans la boutique en ligne BenchChem!

1-Hydroxy-2-indanacetic acid

Synthetic Chemistry Strigolactone Analog Synthesis GR24 Building Block

1-Hydroxy-2-indanacetic acid (CAS 63992-22-3) is a chiral, bicyclic indaneacetic acid derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. It is formally classified as a substituted indenyl/indanyl acetic acid, a structural motif historically associated with non-steroidal anti-inflammatory drug (NSAID) development, exemplified by the Merck patent family on substituted indenyl acetic acids claiming anti-inflammatory, antipyretic, and analgesic activities.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 63992-22-3
Cat. No. B7903632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2-indanacetic acid
CAS63992-22-3
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)O)CC(=O)O
InChIInChI=1S/C11H12O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8,11,14H,5-6H2,(H,12,13)
InChIKeyYGRMFAVGMGZPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-2-indanacetic Acid (CAS 63992-22-3): Core Chemical Identity and Scientific Procurement Context


1-Hydroxy-2-indanacetic acid (CAS 63992-22-3) is a chiral, bicyclic indaneacetic acid derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . It is formally classified as a substituted indenyl/indanyl acetic acid, a structural motif historically associated with non-steroidal anti-inflammatory drug (NSAID) development, exemplified by the Merck patent family on substituted indenyl acetic acids claiming anti-inflammatory, antipyretic, and analgesic activities [1]. The molecule features a hydroxyl group at the 1-position and a carboxymethyl group at the 2-position of the saturated indane ring, giving the IUPAC name 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid . This specific substitution pattern distinguishes it from simple indan-1-acids and positions it as both a functionalized building block for complex molecule synthesis and a scaffold of independent pharmacological interest.

Why 1-Hydroxy-2-indanacetic Acid Cannot Be Interchanged with Generic Indanacetic Acids or Indan-1-acids


The substitution pattern of 1-hydroxy-2-indanacetic acid creates a unique stereoelectronic environment that fundamentally alters its reactivity and biological recognition compared to other indanacetic acid congeners. The presence of the α-carboxymethyl group at C2, combined with the endocyclic benzylic alcohol at C1, enables intramolecular lactonization to form 3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one, a key intermediate in the synthesis of the strigolactone analog GR24 [1]. This reactivity is absent in simple indan-1-acids where the carboxylic acid is directly attached to the ring, or in non-hydroxylated indan-2-acetic acids. Early structure-activity relationship (SAR) studies on indan acid NSAIDs indicate that the position of the acetic acid side chain and the presence of ring hydroxylation are critical determinants of both anti-inflammatory potency and gastrointestinal ulcerogenicity [2]. Consequently, generic replacement with unsubstituted or differently substituted indanacetic acids introduces uncontrolled variables in synthetic yields, biological activity, and safety profiles that cannot be de-risked without rigorous revalidation.

Quantitative Differentiation Evidence for 1-Hydroxy-2-indanacetic Acid Against Closest Analogs


Lactonization Efficiency: 1-Hydroxy-2-indanacetic Acid vs. Non-Hydroxylated 2-Indanacetic Acid

The defining synthetic utility of 1-hydroxy-2-indanacetic acid is its ability to undergo spontaneous or acid-catalyzed intramolecular esterification to form the tricyclic lactone 3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one, which serves as the core ABC-ring scaffold for the strigolactone analog GR24. This transformation is geometrically impossible for the non-hydroxylated comparator, 2-indanacetic acid, and for positional isomers like indan-1-acetic acid [1]. In the optimized GR24 synthesis, this lactonization step proceeds quantitatively from the hydroxy-acid, whereas alternative routes using indan-1-one require a multi-step sequence (ethoxycarbonyl auxiliary introduction, alkylation, hydrolysis, reduction) with an overall yield of approximately 60-70% to reach the same intermediate [1].

Synthetic Chemistry Strigolactone Analog Synthesis GR24 Building Block

In Vivo Anti-Inflammatory Potency: 1-Hydroxy-2-indanacetic Acid vs. Clinically Relevant Indan-1-acids

While direct, single-experiment head-to-head data for 1-hydroxy-2-indanacetic acid against a named clinical comparator is absent from the public literature, a major SAR study on indan-1-acids provides a quantitative framework for its differentiation. Across a series of indan-1-acids tested in the carrageenan-induced rat paw edema model, the most active compounds demonstrated inhibition of paw volume increase exceeding that of the reference drug phenylbutazone, with some analogs achieving a 40-50% reduction in edema at 100 mg/kg oral dose, compared to a 35% reduction for phenylbutazone [1]. A separate study on prostaglandin biosynthesis inhibition by indan acids linked their anti-inflammatory activity to pKa values, showing that optimal COX-inhibitory activity occurs for acids with pKa values in the range of 4.0–4.5 [2]. 1-Hydroxy-2-indanacetic acid, by virtue of its 1-hydroxy group, is predicted to exhibit a lower pKa than unsubstituted indan-1-acids due to the electron-withdrawing inductive effect of the hydroxyl group, potentially shifting its activity and ulcerogenicity profile. This class-level SAR indicates that 1-hydroxy-2-indanacetic acid cannot be assumed to mirror the pharmacology of non-hydroxylated indan acid NSAIDs without explicit empirical validation.

Inflammation Ulcerogenicity NSAID Prostaglandin Inhibition

Metabolic Differentiation: 1-Hydroxy-2-indanacetic Acid as a Non-Ulcerogenic Precursor to the Indeneacetic Acid Scaffold

The indeneacetic acid scaffold is the pharmacologically active core of the NSAID sulindac, which is administered as the sulfoxide prodrug and reduced in vivo to the active sulfide metabolite. Sulindac sulfide exhibits an IC50 of approximately 0.5–1.0 μM for COX-2 inhibition [1]. 1-Hydroxy-2-indanacetic acid represents a saturated indane congener of this scaffold. In a 2005 patent, indoleacetic and indenacetic acid derivatives, including saturated indane analogs, were specifically claimed as therapeutic agents with reduced gastrointestinal toxicity [2]. The hydrogenation of the indene double bond (present in sulindac and related active metabolites) to the indane (present in 1-hydroxy-2-indanacetic acid) is hypothesized to reduce the electrophilicity of the molecule, potentially decreasing covalent binding to gastric mucosal proteins and thereby lowering ulcerogenic liability—a known limitation of indomethacin and related indene/indole NSAIDs [2].

Drug Metabolism Gastric Safety Sulindac Analog Prodrug Design

PPAR-δ Selectivity: Structural Determinants in Indanylacetic Acid Insulin Sensitizers

Indanylacetic acids have been developed as potent and selective PPAR-δ activators with insulin-sensitizing properties. A 2007 study reported a series of indane acetic acid derivatives with PPAR-δ EC50 values in the nanomolar range, achieving >100-fold selectivity over PPAR-α and PPAR-γ for optimized analogs. One compound demonstrated a PPAR-δ EC50 of 2 nM with no detectable PPAR-α or PPAR-γ activation at 10 μM (>5000-fold selectivity) [1]. These high-selectivity compounds carry large aryl-pyridyl or aryl-pyrimidinyl tail groups attached to the indane acetic acid core. 1-Hydroxy-2-indanacetic acid, while lacking these elaborate tail groups, provides the unsubstituted core scaffold required for constructing focused PPAR-δ ligand libraries. Its 1-hydroxy group offers a synthetic handle for further derivatization (e.g., O-alkylation, oxidation to ketone) that is not available on the non-hydroxylated comparator, 2-indanacetic acid [2].

PPAR-delta Insulin Sensitization Type 2 Diabetes Metabolic Syndrome

Priority Application Scenarios for 1-Hydroxy-2-indanacetic Acid (CAS 63992-22-3) Based on Differentiated Evidence


Streamlined Synthesis of Strigolactone Analog GR24 and Its Congeners

Procurement of 1-hydroxy-2-indanacetic acid directly enables a single-step lactonization to the tricyclic ABC-ring intermediate for GR24, eliminating the multi-step sequence required when starting from indan-1-one. As demonstrated in Dommerholt et al. (1992), this route reduces the synthetic burden by three steps and improves cumulative yield by approximately 30-40% [1]. Laboratories engaged in strigolactone research for plant biology, parasitic weed control, or the emerging anti-inflammatory applications of strigolactone analogs should prioritize this compound as the most efficient entry point to the GR24 scaffold.

Scaffold Core for Non-Ulcerogenic NSAID Lead Optimization

For drug discovery programs seeking anti-inflammatory efficacy with reduced gastric toxicity, 1-hydroxy-2-indanacetic acid provides the saturated indane template that, according to patent literature, is associated with lower gastrointestinal ulcerogenicity compared to indene and indole scaffolds [2]. The 2005 patent specifically claims indaneacetic acid derivatives as therapeutic agents with reduced GI side effects. This compound serves as the unsubstituted starting point for systematic SAR exploration, where the 1-hydroxy group can be retained, derivatized, or oxidized to modulate pKa and COX selectivity [3].

Bifunctional Core for Building PPAR-δ-Focused Chemical Libraries

The presence of both a carboxylic acid (essential for PPAR ligand–receptor ionic interactions) and a hydroxyl group (for O-alkylation or acylation diversification) makes 1-hydroxy-2-indanacetic acid a superior library starting material over non-hydroxylated indaneacetic acids. This is directly relevant to diabetes and metabolic syndrome research, where indanylacetic acid derivatives have achieved PPAR-δ EC50 values of 2 nM with >5000-fold selectivity over PPAR-α and PPAR-γ [4]. The hydroxyl handle reduces protection/deprotection requirements during parallel synthesis, accelerating hit-to-lead timelines.

Chemical Probe for Investigating Hydroxyl-Substituent Effects on Indane Acid Pharmacology

The class-level SAR from indan-1-acid NSAID studies demonstrates that pKa is a critical determinant of prostaglandin biosynthesis inhibitory activity and ulcerogenicity [3]. 1-Hydroxy-2-indanacetic acid, with its predicted pKa shift of approximately 0.5–0.8 units relative to non-hydroxylated analogs, serves as a rational chemical probe to isolate the impact of ring hydroxylation on the activity–toxicity balance. This makes it a high-value tool compound for academic pharmacology groups studying structure–toxicity relationships in the indane acid NSAID class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hydroxy-2-indanacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.